Streptomycin sulfate is an aminoglycoside antibiotic derived from Streptomyces griseus. [] It is classified as a bactericidal antibiotic, primarily targeting Gram-negative bacteria by inhibiting protein synthesis. [] In scientific research, Streptomycin sulfate serves as a valuable tool for various applications, including bacterial control in cell culture, selection of genetically modified organisms, and investigations into bacterial physiology and antibiotic resistance mechanisms.
The synthesis of streptomycin sulfate involves several key steps:
Streptomycin sulfate undergoes several chemical reactions:
The mechanism of action of streptomycin sulfate involves binding to the 30S ribosomal subunit of bacteria:
The effectiveness against Mycobacterium tuberculosis has made it a critical component in multi-drug regimens for tuberculosis treatment .
Streptomycin sulfate exhibits several important physical and chemical properties:
These properties are crucial for its formulation and storage as a pharmaceutical agent .
Streptomycin sulfate has several significant applications:
Despite being overshadowed by newer antibiotics, its role remains vital in specific clinical settings, particularly for multi-drug resistant infections .
The isolation of streptomycin stands as a pivotal moment in medical history, directly resulting from a systematic search for antimicrobial compounds produced by soil microorganisms. Albert Schatz, a graduate student working under Professor Selman Abraham Waksman at Rutgers University, successfully isolated streptomycin in October 1943. This discovery occurred within a research program funded by Merck and Company, specifically investigating actinomycetes. Schatz isolated the antibiotic from cultures of the actinobacterium Streptomyces griseus [1] [4] [9].
The initial publication reporting streptomycin appeared in January 1944 [1]. Recognizing its potential significance, particularly against Gram-negative bacteria and Mycobacterium tuberculosis, the Waksman laboratory rapidly collaborated with William Feldman and Herbert Corwin Hinshaw at the Mayo Clinic. Early animal studies, though limited by scarce compound availability (utilizing only 10 grams), demonstrated promising survival in tuberculosis-infected guinea pigs. This evidence spurred Merck and Company to scale up production efforts, diverting resources from their existing penicillin program [1].
The subsequent impact on tuberculosis treatment was profound, offering the first curative therapy for a disease previously considered largely incurable. This therapeutic breakthrough culminated in Selman Waksman being awarded the Nobel Prize in Physiology or Medicine in 1952 "for his discovery of streptomycin, the first antibiotic active against tuberculosis" [1] [9]. However, this recognition was accompanied by significant controversy. Albert Schatz contested the attribution of credit, asserting his primary role in the discovery and isolation. Schatz initiated a lawsuit against Waksman and the Rutgers Research and Endowment Foundation concerning patent rights and royalties. The settlement legally recognized Schatz as a co-discoverer, granting him a portion of the royalties (3%) and foreign patent rights, alongside acknowledgment of his contribution [4] [9]. Despite this legal resolution, Schatz was excluded from the Nobel Prize and faced difficulties securing major research positions thereafter, while Waksman received the accolade alone [4] [9]. Beyond medicine, streptomycin sulfate found application as a pesticide in agriculture, notably for controlling fireblight in apple and pear trees and bacterial diseases in other crops [1]. A notable incident in 2014 highlighted an unexpected exposure route, where a penicillin-allergic individual experienced anaphylactic shock after consuming blueberry pie contaminated with streptomycin used as a pesticide [9].
Table 1: Key Milestones in Streptomycin Discovery and Early Development
Date | Event | Key Individuals/Institutions |
---|---|---|
October 1943 | Isolation of Streptomycin | Albert Schatz (Rutgers University) |
January 1944 | First publication reporting Streptomycin | Waksman/Schatz |
1944 | Commencement of collaboration with Mayo Clinic; Animal TB trials | Feldman, Hinshaw (Mayo Clinic) |
Post-1944 | Scale-up of production | Merck & Company |
1944-1952 | Legal dispute over discovery credit and royalties (Schatz vs. Waksman/Rutgers) - Schatz recognized as co-discoverer | Schatz, Waksman, Rutgers Foundation |
1952 | Nobel Prize in Physiology or Medicine awarded to Selman Waksman | Selman Waksman |
Streptomycin sulfate is a natural product originating from the soil-dwelling bacterium Streptomyces griseus. This organism belongs to the order Actinomycetales, characterized by a filamentous growth morphology resembling fungi and a complex life cycle often involving sporulation. Streptomyces species are prolific producers of secondary metabolites, including a vast array of clinically significant antibiotics [1] [2]. The production of streptomycin by Streptomyces griseus is not constitutive but is tightly regulated and typically occurs during the idiophase (stationary phase) of growth, triggered by specific physiological conditions and regulatory signals [2].
The biosynthesis of streptomycin is an intricate enzymatic process encoded by a cluster of genes (the str or sts gene cluster) within the Streptomyces griseus chromosome. This cluster encompasses genes responsible for the synthesis of the antibiotic's individual moieties (streptidine, streptose, and N-methyl-L-glucosamine), their assembly, modification, export, and crucially, self-resistance to prevent suicide of the producing organism [2] [5]. Comparative studies of the streptomycin biosynthetic gene clusters from Streptomyces griseus and Streptomyces glaucescens revealed considerable divergence in both macro- and micro-structure, indicating evolutionary adaptation [2]. Key biosynthetic steps include:
Regulation of the str cluster is complex and multi-layered. It involves pathway-specific regulators encoded within or near the cluster itself, such as the strR gene product (a putative transcriptional activator belonging to the AraC/XylS family), and global regulatory networks responding to the physiological state (nutrient availability, growth phase) and environmental signals. The pleiotropic regulator A-factor (a gamma-butyrolactone) plays a critical role in Streptomyces griseus, triggering morphological differentiation and the coordinated expression of secondary metabolite gene clusters, including streptomycin biosynthesis [2]. The presence of conserved TTA codons in the leader sequences of some str genes suggests additional translational control mediated by the rare tRNA encoded by the bldA gene, a common regulatory feature in Streptomyces [2]. The resistance gene aphD (encoding streptomycin 6-phosphotransferase, which inactivates streptomycin by phosphorylation) is transcribed from both constitutive and inducible promoters, the latter being activated later in the growth phase alongside biosynthetic genes [5].
Table 2: Key Genes and Functions in the Streptomyces griseus Streptomycin (str) Biosynthetic Gene Cluster
Gene(s) | Putative Function | Role in Biosynthesis/Resistance |
---|---|---|
strB1/B2 | Amininotransferase (Amidinotransferase) | Catalyzes transamidination steps in streptidine formation |
strD | Hexose nucleotidylating enzyme (e.g., dTDP-glucose synthase) | Activates sugars for dihydrostreptose/N-methylglucosamine pathways |
strE | dTDP-dihydrostreptose synthase | Converts dTDP-D-glucose to dTDP-L-dihydrostreptose |
strL | N-methyltransferase | Methylates glucosamine precursor to form N-methyl-L-glucosamine |
strM | Glycosyltransferase? | Likely involved in sugar moiety transfer during assembly |
strR | Transcriptional regulator (AraC/XylS family) | Putative pathway-specific transcriptional activator |
aphD | Streptomycin 6-phosphotransferase | Self-resistance enzyme; phosphorylates streptomycin at O6 |
strFGHIK | Various functions including phosphatases (strK), dehydrogenases, additional glycosyltransferases | Modifications of intermediates and final assembly steps |
Streptomycin sulfate is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized structurally by the presence of amino sugars glycosidically linked to an aminocyclitol ring (a cyclic alcohol containing amino group substituents) [3]. Streptomycin exhibits the core features of this class: it is a polycationic molecule at physiological pH due to its multiple amino groups, and it is composed of amino sugars linked to an aminocyclitol backbone. However, its specific structure distinguishes it from the majority of clinically used aminoglycosides [1] [3].
The streptomycin molecule consists of three distinct components (Figure 1):
Figure 1: Schematic Core Structure of Streptomycin Sulfate (C₂₁H₃₉N₇O₁₂) · xH₂SO₄
O││N-CH₃ ││ ││ O│ ╱ ╲│ O ││ │ │└───C ││ │O │╲ │╲ │╲ │O────────────── Streptose╲╲O││[Streptidine]
(Note: Simplified representation highlighting the three moieties and the absence of the 2-deoxystreptamine core common to other aminoglycosides)
Consequently, streptomycin is categorized as a non-2-deoxystreptamine (non-2-DOS) aminoglycoside. This structural distinction places it in a different subclass compared to the 4,5-disubstituted 2-DOS aminoglycosides (e.g., neomycin, paromomycin, ribostamycin) and the 4,6-disubstituted 2-DOS aminoglycosides (e.g., kanamycin, tobramycin, gentamicin, amikacin) [3]. The presence of the streptose and streptidine moieties, rather than 2-DOS, defines streptomycin's unique structural and functional characteristics within the aminoglycoside family.
The mechanism of action, while consistent with the aminoglycoside class as protein synthesis inhibitors, involves specific interactions dictated by its unique structure. Streptomycin targets the bacterial 30S ribosomal subunit. Its primary binding site involves the 16S ribosomal ribonucleic acid (rRNA), specifically within the decoding A-site. The streptidine moiety plays a critical role: the guanidinium groups form crucial hydrogen bonds with nucleotides in the major groove of the A-site RNA. Structural studies, including X-ray crystallography of complexes between streptomycin analogues and oligonucleotides mimicking the ribosomal A-site, reveal that ring I (the streptose derivative, though puckered) inserts into the A-site helix, stacking against G1491 (using Escherichia coli numbering). It also forms a pseudo base pair via hydrogen bonds to the Watson-Crick sites of the universally conserved nucleotide A1408 [6]. This binding event induces a conformational change that stabilizes adenines A1492 and A1493 in a bulged-out position. This mispositioning disrupts translational fidelity by two primary mechanisms: 1) promoting misincorporation of amino acids by facilitating the binding of near-cognate transfer RNA (tRNA) to the A-site codon, and 2) inhibiting ribosomal translocation along the messenger RNA (mRNA) [3] [6]. The result is the production of aberrant, non-functional proteins and ultimately bacterial cell death. The dependence of this mechanism on the specific interaction between the streptidine/streptose core and the 16S rRNA underpins streptomycin's bactericidal activity primarily against Gram-negative aerobic bacilli and mycobacteria [1] [3].
Table 3: Structural Classification of Streptomycin within the Aminoglycoside Antibiotics
Aminoglycoside Class | Core Aminocyclitol | Substitution Pattern | Prototypical Examples | Streptomycin Position |
---|---|---|---|---|
Non-2-Deoxystreptamine (Non-2-DOS) | Streptidine | N/A | Streptomycin, Spectinomycin* | Central core |
4,5-Disubstituted 2-DOS | 2-Deoxystreptamine | Sugars at positions 4 & 5 | Neomycin, Paromomycin, Ribostamycin | Not applicable |
4,6-Disubstituted 2-DOS | 2-Deoxystreptamine | Sugars at positions 4 & 6 | Kanamycin, Tobramycin, Gentamicin, Amikacin | Not applicable |
(Note: Spectinomycin contains actinamine, a different aminocyclitol, and is often discussed alongside aminoglycosides due to its ribosomal target but is structurally and mechanistically distinct)
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